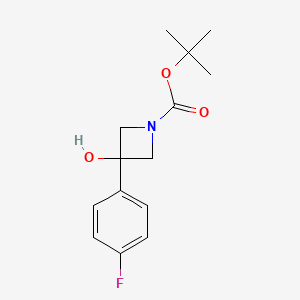

Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate

説明

Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate (CAS No. 958297-44-4) is a heterocyclic compound with the molecular formula C₁₄H₁₈FNO₃ and a molecular weight of 267.30 g/mol . Structurally, it features a central azetidine ring substituted with a tert-butyl carbamate group, a hydroxyl group, and a 4-fluorophenyl moiety.

特性

IUPAC Name |

tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-4-6-11(15)7-5-10/h4-7,18H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXNRDAARDRDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734941 | |

| Record name | tert-Butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958297-44-4 | |

| Record name | 1,1-Dimethylethyl 3-(4-fluorophenyl)-3-hydroxy-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958297-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of a fluorobenzene derivative with a nucleophile, such as an azetidine intermediate.

Protection of the Hydroxyl Group: The hydroxyl group can be protected using tert-butyl chloroformate to form the tert-butyl ester. This step ensures the stability of the hydroxyl group during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl group in tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate can undergo oxidation to form the corresponding ketone.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azetidine derivatives.

科学的研究の応用

Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural resemblance to biologically active molecules.

Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the azetidine ring can provide structural rigidity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural similarities, including the azetidine core, tert-butyl carbamate group, and aromatic substituents. Key differences in substituents and their impact on physicochemical properties are highlighted.

Fluorophenyl-Substituted Analogs

Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

- Molecular Formula: C₁₄H₁₇F₂NO₃

- Molecular Weight : 285.29 g/mol

- Key Features : Incorporates two fluorine atoms at the 2- and 4-positions of the phenyl ring.

Tert-butyl 3-(3-ethyl-4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate

- Molecular Formula: C₁₆H₂₂FNO₃

- Molecular Weight : 295.35 g/mol

- Key Features : Contains an ethyl group at the 3-position and a fluorine atom at the 4-position of the phenyl ring.

- Impact : The ethyl group introduces steric bulk and lipophilicity , which may enhance membrane permeability but reduce solubility in aqueous media. This compound also carries a Warning signal word due to hazards (H315, H319, H335) .

Halogen-Substituted Analogs

Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate

- Molecular Formula: C₁₄H₁₈BrNO₃

- Molecular Weight : 328.20 g/mol

- Key Features : Substitutes fluorine with bromine at the 4-position of the phenyl ring.

- Impact : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may lead to distinct electronic and steric effects, influencing reactivity in nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions. This compound is stored at 2–8°C to ensure stability .

Non-Aromatic Analogs

Tert-butyl 3-hydroxyazetidine-1-carboxylate

- Molecular Formula: C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- Key Features : Lacks the fluorophenyl substituent, retaining only the hydroxyl and tert-butyl carbamate groups.

- Impact : Simplified structure with higher polarity due to the absence of an aromatic ring. This compound is a key intermediate in synthesizing more complex azetidine derivatives .

Structural and Functional Analysis

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Aromatic Substituent | Key Functional Groups |

|---|---|---|---|---|

| Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | 267.30 | ~2.5 | 4-Fluorophenyl | Hydroxyl, tert-butyl carbamate |

| Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate | 285.29 | ~2.8 | 2,4-Difluorophenyl | Hydroxyl, tert-butyl carbamate |

| Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate | 328.20 | ~3.2 | 4-Bromophenyl | Hydroxyl, tert-butyl carbamate |

| Tert-butyl 3-hydroxyazetidine-1-carboxylate | 173.21 | ~0.9 | None | Hydroxyl, tert-butyl carbamate |

Notes:

- LogP Trends : Halogenated derivatives (e.g., bromine) exhibit higher lipophilicity than fluorinated analogs.

- Reactivity : Fluorine’s electronegativity enhances stability toward metabolic degradation, whereas bromine facilitates cross-coupling reactions.

Research Findings and Industrial Relevance

- Pharmaceutical Use : Fluorinated azetidines are prominent in drug discovery for central nervous system (CNS) targets, leveraging fluorine’s ability to enhance blood-brain barrier penetration .

- Safety Profiles : Compounds with ethyl or bromine substituents require careful handling due to hazards such as skin/eye irritation (H315, H319) .

生物活性

Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate (CAS No. 958297-44-4) is a compound belonging to the azetidine class, characterized by its unique four-membered nitrogen-containing heterocycle structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition.

- Molecular Formula : C₁₄H₁₈FNO₃

- Molecular Weight : 267.30 g/mol

- CAS Number : 958297-44-4

- Purity : Typically around 95% in commercial preparations.

The biological activity of this compound is largely attributed to its structural features:

- Fluorophenyl Group : Enhances hydrophobic interactions, potentially increasing binding affinity to biological targets.

- Azetidine Ring : Provides structural rigidity, which may be essential for receptor interaction.

- Tert-butyl Group : Influences lipophilicity and membrane permeability, affecting bioavailability.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase Inhibition : This is crucial for the treatment of Alzheimer's disease, as acetylcholinesterase breaks down acetylcholine, a neurotransmitter involved in memory and learning.

- β-secretase Inhibition : Compounds have shown potential in inhibiting β-secretase, an enzyme responsible for the cleavage of amyloid precursor protein, leading to amyloid-beta plaque formation associated with Alzheimer’s pathology.

Case Studies

Several studies have explored the biological effects of azetidine derivatives:

- A study demonstrated that azetidine compounds could reduce the aggregation of amyloid-beta peptides in vitro, suggesting a protective effect against neurotoxicity associated with Alzheimer's disease .

- Another investigation highlighted the ability of structurally related compounds to decrease TNF-α production in astrocytes treated with amyloid-beta, indicating an anti-inflammatory effect that may contribute to neuroprotection .

Research Applications

This compound has potential applications in various fields:

- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents targeting neurodegenerative disorders.

- Materials Science : Its unique properties may be exploited for developing advanced materials with specific electronic or optical characteristics.

- Biological Studies : Useful in investigating enzyme inhibition and receptor binding mechanisms.

Summary of Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。